molecular formula C12H10N2 B184364 3-methyl-5H-pyrido[4,3-b]indole CAS No. 58096-07-4

3-methyl-5H-pyrido[4,3-b]indole

Cat. No. B184364
CAS RN: 58096-07-4
M. Wt: 182.22 g/mol
InChI Key: MNWHCHUSCPJCHV-UHFFFAOYSA-N
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Description

“3-methyl-5H-pyrido[4,3-b]indole” is an organic compound . It is also known as "5-Methyl-5H-pyrido[4,3-b]indole" . It has been used in scientific research and development .


Synthesis Analysis

The synthesis of “3-methyl-5H-pyrido[4,3-b]indole” involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines . Other methods include the thermolysis of 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine .


Molecular Structure Analysis

The molecular formula of “3-methyl-5H-pyrido[4,3-b]indole” is C12H10N2 . Its molecular weight is 182.22100 . The exact mass is 182.08400 .


Chemical Reactions Analysis

“3-methyl-5H-pyrido[4,3-b]indole” can undergo various chemical reactions. For instance, it can bind to DNA covalently after metabolic activations . The compounds are oxidized to the corresponding hydroxylamines by microsomes .


Physical And Chemical Properties Analysis

The density of “3-methyl-5H-pyrido[4,3-b]indole” is 1.252g/cm3 . It has a boiling point of 386.9ºC at 760 mmHg . The flash point is 176.2ºC .

Scientific Research Applications

DNA Interaction and Carcinogenesis

3-Methyl-5H-pyrido[4,3-b]indole, a component of mutagenic substances, shows significant interaction with DNA. Hashimoto, Shudo, and Okamoto (1984) elucidated the structure of the nucleic acid base covalently bound with this compound as 3-(C8-guanyl)amino-1-methyl-5H-pyrido[4,3-b]indole, indicating its role in carcinogenesis (Hashimoto, Shudo, & Okamoto, 1984).

Antitumor Activity

The compound has shown potential in antitumor activity. Nguyen et al. (1990) synthesized derivatives that demonstrated antitumor activity in vitro and in vivo, suggesting its application in developing new antineoplastic agents (Nguyen et al., 1990).

Enzymatic Activation and DNA Binding

Yamazoe et al. (1985) identified an enzymatic mechanism in rat hepatic cytosol that activates 3-methyl-5H-pyrido[4,3-b]indole for covalent DNA binding, highlighting its biochemical pathway and potential impact on genetic material (Yamazoe et al., 1985).

Mutagenicity and Food Safety

Studies on mutagenicity, such as the one conducted by Yoshida et al. (1978), identified 3-methyl-5H-pyrido[4,3-b]indole in pyrolysis products of soybean globulin, raising concerns about its presence in cooked foods (Yoshida et al., 1978).

DNA Strand Cleavage

Wakata et al. (1985) found that 3-methyl-5H-pyrido[4,3-b]indole causes DNA strand cleavage in vitro, indicating its potential genotoxic effects (Wakata et al., 1985).

DNA Affinity and Mutagenicity Correlation

Pezzuto et al. (1980) discovered a correlation between the noncovalent interaction of this compound with DNA and its mutagenic potential, suggesting a possible mechanism of mutagenesis involving metabolic activation and DNA interaction (Pezzuto et al., 1980).

Mechanism of Action

The mechanism of action of “3-methyl-5H-pyrido[4,3-b]indole” involves its metabolic activation to form covalent bonds with DNA . This process is believed to contribute to its mutagenic and carcinogenic properties .

Safety and Hazards

“3-methyl-5H-pyrido[4,3-b]indole” is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-methyl-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-12-10(7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWHCHUSCPJCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973680
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-5H-pyrido[4,3-b]indole

CAS RN

58096-07-4
Record name 5H-Pyrido(4,3-b)indole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058096074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60973680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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